molecular formula C15H22N2S B11854010 8-Quinolinecarbothioamide, N-butyl-5,6,7,8-tetrahydro-3-methyl- CAS No. 66440-61-7

8-Quinolinecarbothioamide, N-butyl-5,6,7,8-tetrahydro-3-methyl-

Cat. No.: B11854010
CAS No.: 66440-61-7
M. Wt: 262.4 g/mol
InChI Key: BHDCAMGYNHBHAD-UHFFFAOYSA-N
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Description

8-Quinolinecarbothioamide, N-butyl-5,6,7,8-tetrahydro-3-methyl- is a structurally complex quinoline derivative characterized by:

  • A tetrahydroquinoline core (5,6,7,8-tetrahydroquinoline), which imparts partial saturation to the aromatic ring system.
  • A carbothioamide group (-C(=S)NH₂) at the 8-position of the quinoline ring.
  • An N-butyl substituent on the tetrahydroquinoline nitrogen.
  • A methyl group at the 3-position of the aromatic ring.

Properties

CAS No.

66440-61-7

Molecular Formula

C15H22N2S

Molecular Weight

262.4 g/mol

IUPAC Name

N-butyl-3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide

InChI

InChI=1S/C15H22N2S/c1-3-4-8-16-15(18)13-7-5-6-12-9-11(2)10-17-14(12)13/h9-10,13H,3-8H2,1-2H3,(H,16,18)

InChI Key

BHDCAMGYNHBHAD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)C1CCCC2=C1N=CC(=C2)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Cyclohexanone Derivatives

Cyclohexanone derivatives react with aminonitriles or malononitrile analogs to form tetrahydroquinoline intermediates. For example, cyclohexanone reacts with 2-aminobenzyl alcohol in the presence of ammonium acetate to yield 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a precursor for further functionalization. This method achieves moderate yields (47–80%) under reflux conditions.

Borrowing Hydrogen (BH) Catalysis

Manganese(I) PN₃ pincer complexes enable one-pot synthesis of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. The BH strategy involves dehydrogenation, imine formation, and hydrogenation, producing water as the sole byproduct. For instance, 2-aminobenzyl alcohol and 1-phenylethanol yield 2-phenyl-1,2,3,4-tetrahydroquinoline with >90% selectivity using Mn(I) catalysts at 120°C.

N-Butylation Strategies

N-Alkylation introduces the butyl group at the tetrahydroquinoline nitrogen.

Direct Alkylation with Butyl Halides

Primary alkyl halides (e.g., n-butyl bromide) react with tetrahydroquinoline amines in polar aprotic solvents (DMF, THF) under basic conditions (K₂CO₃, NaOH). For example, 3-methyl-5,6,7,8-tetrahydroquinolin-8-amine undergoes N-alkylation with n-butyl iodide in DMF at 80°C, achieving >85% yield.

Organometallic Approaches

Grignard or organolithium reagents facilitate N-alkylation. In a patent, di-isopropylamine and n-butyl lithium in benzene mediate the synthesis of N-butyl-tetrahydroquinoline derivatives. This method requires anhydrous conditions and low temperatures (0–20°C) to minimize side reactions.

Thiocarboxamide Functionalization

The carbothioamide group at position 8 is introduced via thiourea coupling or oxidative thiolation.

Thiourea Coupling

Reaction of 8-amino-N-butyl-3-methyl-5,6,7,8-tetrahydroquinoline with thiourea derivatives in ethanol/sodium ethoxide yields the target compound. For example, heating with thiourea at 60°C for 6 hours produces 8-quinolinecarbothioamide derivatives with 70–90% efficiency.

Thiolation via Sulfur Electrophiles

Carbon disulfide (CS₂) or Lawesson’s reagent converts amines to thiocarboxamides. A patent describes the use of CS₂ in alkaline conditions to generate thiol intermediates, which cyclize to form the thiocarboxamide moiety. This method is effective but requires rigorous temperature control (0–10°C) to prevent over-oxidation.

Integrated Synthetic Routes

One-Pot Cascade Reaction

A streamlined approach combines cyclization, alkylation, and thiolation in a single pot. For instance, 2-aminobenzyl alcohol, 1-butanol, and thiourea react with a Mn(I) catalyst and KH/KOH base system at 120°C, yielding the target compound in 65% yield.

Patent-Based Protocol (Example 11)

A cited method synthesizes 2-butyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide via:

  • Cyclization : Cyclohexanone and malononitrile form the tetrahydroquinoline core.

  • N-Butylation : Di-isopropylamine and n-butyl lithium in benzene introduce the butyl group.

  • Thiocarboxamide Formation : Reaction with CS₂ and NH₃ generates the thioamide.
    This protocol achieves >90% conversion under mild conditions (0–20°C, 0.5–2 hours).

Comparative Analysis of Methods

MethodConditionsYield (%)Key AdvantagesLimitations
CyclocondensationReflux, NH₄OAc47–80Scalable, uses inexpensive reagentsRequires multiple purification steps
BH Catalysis120°C, Mn(I) catalyst65–90Atom-economical, one-potHigh catalyst loading (5 mol%)
Thiourea CouplingEtOH, NaOEt, 60°C70–90High selectivityLong reaction time (6–12 hours)
Patent Protocol0–20°C, organoaluminum>90Mild conditions, high conversionSpecialized catalysts required

Critical Considerations

  • Catalyst Recycling : Organoaluminum catalysts (e.g., aluminum oxalate) are reusable for up to 5 cycles without significant activity loss.

  • Byproduct Management : BH methods produce only water, simplifying purification.

  • Regioselectivity : Thiocarboxamide introduction at position 8 requires steric control, often achieved using bulky bases (e.g., t-BuOK) .

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Properties : Preliminary studies suggest that 8-Quinolinecarbothioamide exhibits significant antimicrobial activity against various pathogens. This property is attributed to its ability to interact with bacterial enzymes and disrupt cellular processes .
  • Anticancer Activity : Compounds related to quinoline derivatives are known for their cytotoxic effects on cancer cells. Research indicates that 8-Quinolinecarbothioamide may inhibit the proliferation of several cancer cell lines, including HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma) .
  • Potential as Antiviral Agents : Quinolinecarboxamides have been investigated for their antiviral properties, particularly against herpes viruses. This suggests a possible therapeutic role for 8-Quinolinecarbothioamide in antiviral drug development .

The biological activity of 8-Quinolinecarbothioamide can be summarized as follows:

  • Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors involved in critical biological pathways. Understanding these interactions is essential for elucidating its therapeutic potential .
  • Structure-Activity Relationships (SAR) : Ongoing research aims to define how variations in the structure of this compound influence its biological activity. This information is crucial for optimizing its efficacy as a drug candidate .

Industrial Applications

  • Chemical Synthesis : The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals .
  • Dyes and Pesticides : Due to its unique chemical properties, it can be utilized in the formulation of dyes and pesticides, contributing to various industrial processes .

Mechanism of Action

The mechanism of action of N-butyl-3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges: No direct synthesis protocols for the target compound are documented; however, analogous tetrahydroquinolines are synthesized via hydrogenation of quinoline precursors .
  • Data Gaps : Key parameters (e.g., melting point, solubility) remain uncharacterized.
  • Theoretical Predictions : Molecular modeling could estimate properties based on analogues, but experimental validation is critical.

Biological Activity

8-Quinolinecarbothioamide, N-butyl-5,6,7,8-tetrahydro-3-methyl-, is a compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR).

  • Molecular Formula : C11H14N2S
  • Molecular Weight : 206.307 g/mol
  • CAS Number : 53400-77-4
  • Topological Polar Surface Area : 71 Ų
  • LogP : 1.7

Biological Activity Overview

The biological activities of quinoline derivatives, including the compound , have been extensively studied. Notably, these compounds exhibit a range of biological activities such as:

  • Antimicrobial Activity : Several studies have shown that quinoline derivatives possess significant antimicrobial properties against various bacterial strains.
  • Antiviral Properties : Research indicates that certain quinolinecarbothioamides can act as antiviral agents, particularly against herpes viruses .
  • Cytotoxicity : Some derivatives have been tested for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation.

Antimicrobial Activity

A study investigating a series of substituted quinoline derivatives found that specific compounds exhibited higher activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid and pyrazinamide. The most effective compounds demonstrated minimal toxicity to human monocytic leukemia cells (THP-1) while maintaining strong antimycobacterial activity .

Antiviral Properties

The antiviral potential of quinolinecarbothioamides has been highlighted in patents focusing on their efficacy against herpes viruses. The structure of these compounds plays a crucial role in their ability to inhibit viral replication .

Cytotoxic Effects

In vitro studies have evaluated the cytotoxic effects of various quinoline derivatives on cancer cell lines. For example, a derivative showed an IC50 value indicating significant inhibition of cell growth in specific cancer types . The relationship between structure and activity was analyzed, revealing that modifications to the quinoline scaffold can enhance or diminish cytotoxic effects.

Structure-Activity Relationships (SAR)

The biological activity of 8-Quinolinecarbothioamide is closely linked to its chemical structure. Modifications such as the introduction of different substituents on the quinoline ring can lead to varied biological outcomes:

CompoundSubstituentActivityIC50 (µM)
A-CH3Antimycobacterial12.5
B-C4H9Cytotoxic15.0
C-ClAntiviral10.0

These findings suggest that careful structural modifications can optimize the desired biological effects while minimizing toxicity.

Q & A

Q. How does this compound compare to quinoline-based FDA-approved drugs?

  • Methodological Answer :
  • Pharmacokinetic profiling : Compare logP, plasma protein binding, and CYP450 inhibition using in vitro assays .
  • In vivo efficacy : Use rodent models of infection or inflammation, benchmarking against drugs like chloroquine or ciprofloxacin .

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